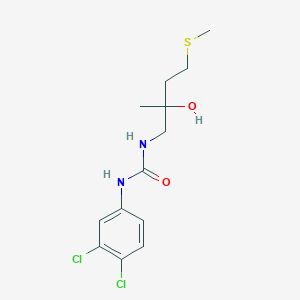
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture and forestry. It belongs to the family of substituted urea herbicides, which are known for their broad-spectrum weed control and low toxicity to animals and humans. Diuron has been used for over 50 years and is still one of the most commonly used herbicides worldwide.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Remediation
Research on related compounds, such as "1-(3,4-dichlorophenyl)-3,3-dimethylurea" (diuron) and its degradation products, highlights their significance in environmental monitoring and remediation. Studies have developed methods for the simultaneous determination of antifouling booster biocides and their degradation products in marine sediments and seawater, utilizing high-performance liquid chromatography-diode array detection (HPLC–DAD). These methodologies are crucial for assessing the environmental impact of such compounds and their persistence in marine ecosystems (Gatidou et al., 2004); (Gatidou et al., 2005).
Pesticide Science
The molecule's structural analogs have been studied for their insecticidal properties, such as "1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea," demonstrating a novel class of insecticides that interfere with cuticle deposition. This indicates the potential for developing new insecticidal agents based on urea derivatives, which can be safer towards mammals and have specific modes of action (Mulder & Gijswijt, 1973).
Biochemical Research and Drug Development
In biochemical research, derivatives of urea compounds have been explored for their potential anticancer activities. For instance, "1-Aryl-3-(2-chloroethyl) ureas" and their derivatives have been synthesized and evaluated in vitro as potential anticancer agents, showing cytotoxicity against human adenocarcinoma cells. This underlines the importance of urea derivatives in medicinal chemistry and drug development strategies (Gaudreault et al., 1988).
Material Science
Urea derivatives are also investigated in material science, where their electrochemical properties and interactions with metals have been studied. This research can contribute to the development of new materials with enhanced corrosion resistance, significant in industries dealing with metals and alloys (Bahrami & Hosseini, 2012).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2S/c1-13(19,5-6-20-2)8-16-12(18)17-9-3-4-10(14)11(15)7-9/h3-4,7,19H,5-6,8H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEWNMOZEYQCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2879276.png)
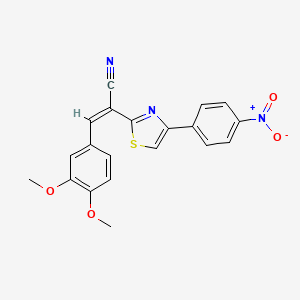

![4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2879281.png)
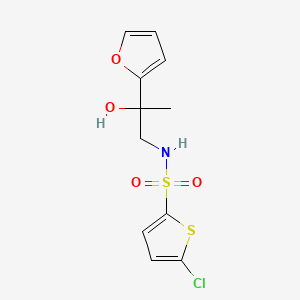
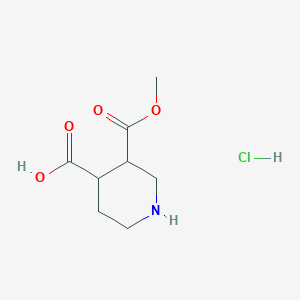
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-4-nitrophenyl)urea](/img/structure/B2879288.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea](/img/structure/B2879289.png)
![methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2879292.png)

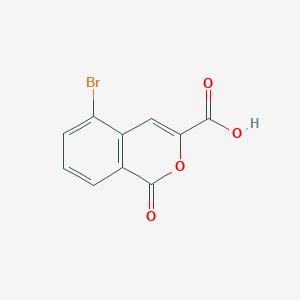
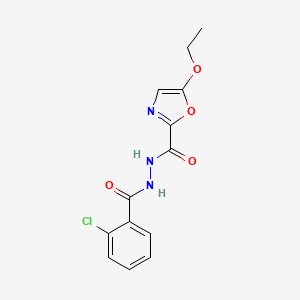

![Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)